Guanosine 3',5'-Cyclic Monophosphate Monoammonium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

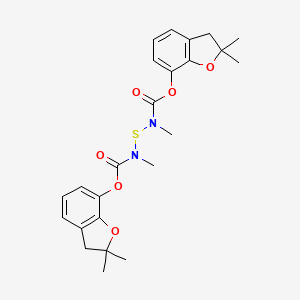

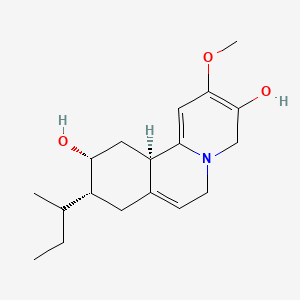

Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt: is a salt form of Guanosine 3’,5’-Cyclic Monophosphate, an important intracellular second messenger. This compound plays a crucial role in the transduction of various stimuli, mediating metabolic and growth regulation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt typically involves the cyclization of guanosine triphosphate (GTP) through the action of guanylate cyclase enzymes. This process results in the formation of cyclic guanosine monophosphate (cGMP), which is then converted to its monoammonium salt form .

Industrial Production Methods: Industrial production of this compound often involves large-scale enzymatic reactions using guanylate cyclase to convert GTP to cGMP. The cGMP is then purified and reacted with ammonium ions to form the monoammonium salt .

Analyse Chemischer Reaktionen

Types of Reactions: Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.

Reduction: Reduction reactions can convert the compound back to its non-cyclic form.

Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different cyclic nucleotide analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used under mild acidic or basic conditions.

Major Products:

Oxidation: Oxidized cGMP derivatives.

Reduction: Non-cyclic guanosine monophosphate.

Substitution: Cyclic nucleotide analogs with different substituents.

Wissenschaftliche Forschungsanwendungen

Chemistry: Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt is used as a model compound in studies of nucleotide chemistry and enzymatic reactions involving cyclic nucleotides .

Biology: In biological research, this compound is used to study signal transduction pathways, particularly those involving cyclic nucleotide-dependent protein kinases .

Medicine: The compound is used in medical research to investigate its role in various physiological processes, including vasodilation, platelet aggregation, and phototransduction .

Industry: In the industrial sector, Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt is used in the production of pharmaceuticals and as a research reagent in biochemical assays .

Wirkmechanismus

Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt exerts its effects by acting as a second messenger in various signal transduction pathways. It interacts with three main types of intracellular receptor proteins:

cGMP-dependent protein kinases (PKG): Activation of PKG leads to phosphorylation of target proteins, resulting in various cellular responses.

cGMP-regulated channels: These channels modulate ion flow across cell membranes, affecting cellular excitability.

cGMP-regulated cyclic nucleotide phosphodiesterases: These enzymes degrade cGMP, regulating its intracellular levels.

Vergleich Mit ähnlichen Verbindungen

Adenosine 3’,5’-Cyclic Monophosphate (cAMP): Another important second messenger involved in similar signal transduction pathways.

Inosine 3’,5’-Cyclic Monophosphate: A less common cyclic nucleotide with similar functions.

Cytidine 3’,5’-Cyclic Monophosphate: Another cyclic nucleotide with distinct biological roles.

Uniqueness: Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt is unique due to its specific interaction with guanylate cyclase and its role in mediating the effects of nitric oxide and natriuretic peptides. This makes it a critical component in the regulation of vascular tone, cardiac function, and cellular growth .

Eigenschaften

CAS-Nummer |

55726-99-3 |

|---|---|

Molekularformel |

C10H15N6O7P |

Molekulargewicht |

362.24 g/mol |

IUPAC-Name |

azanium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one |

InChI |

InChI=1S/C10H12N5O7P.H3N/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);1H3/t3-,5-,6-,9-;/m1./s1 |

InChI-Schlüssel |

PEFDKFBLBTWZGP-GWTDSMLYSA-N |

Isomerische SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[NH4+] |

Kanonische SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[NH4+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one](/img/structure/B13842499.png)

![2-[(3-bromophenyl)methyl]Pyrimidine](/img/structure/B13842528.png)

![7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13842532.png)

![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13842551.png)

![Ethyl 5.7-dioxo-4-phenethyl-2-(1 H-pyrazol-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13842575.png)